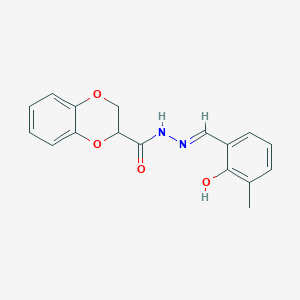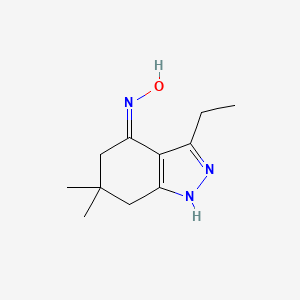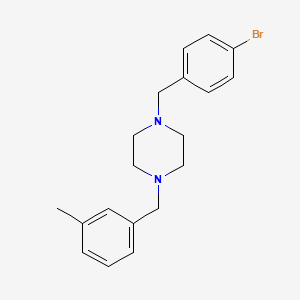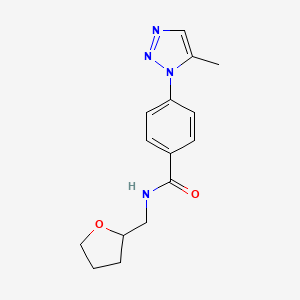
N'-(2-hydroxy-3-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-3-methylbenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide, commonly known as BHDC, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BHDC belongs to the class of hydrazones and is synthesized through a multistep process involving the condensation of 2-hydroxy-3-methylbenzaldehyde with 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide.
Mecanismo De Acción
The mechanism of action of BHDC is not fully understood, but it is believed to act through multiple pathways. BHDC has been shown to inhibit the activity of COX-2 by binding to its active site, thereby reducing the production of prostaglandins. It also induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the expression of anti-apoptotic proteins. BHDC's antioxidant properties are believed to be due to its ability to scavenge free radicals and reduce oxidative stress.
Biochemical and physiological effects:
BHDC has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as IL-1β, IL-6, and TNF-α. BHDC also reduces the expression of COX-2, an enzyme that plays a crucial role in the inflammatory response. In addition, BHDC has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the expression of anti-apoptotic proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BHDC has several advantages for lab experiments. It is a cost-effective compound that can be synthesized in large quantities. It has also been extensively studied for its therapeutic potential, making it a promising candidate for further research. However, one of the limitations of BHDC is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on BHDC. One of the areas of interest is its potential as a therapeutic agent for cancer. BHDC has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. Another area of interest is its potential as an anti-inflammatory agent. BHDC has been shown to inhibit the activity of COX-2, an enzyme that plays a crucial role in the inflammatory response. Finally, there is a need for further research on the mechanism of action of BHDC to fully understand its therapeutic potential.
In conclusion, BHDC is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. BHDC's mechanism of action is not fully understood, but it is believed to act through multiple pathways. BHDC has several advantages for lab experiments, including its cost-effectiveness and potential therapeutic applications. There are several future directions for research on BHDC, including its potential as a therapeutic agent for cancer and as an anti-inflammatory agent.
Métodos De Síntesis
The synthesis of BHDC involves the reaction between 2-hydroxy-3-methylbenzaldehyde and 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified through recrystallization. The yield of BHDC obtained through this method is high, making it a cost-effective process.
Aplicaciones Científicas De Investigación
BHDC has shown potential therapeutic applications in various fields of research. It has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. BHDC has been shown to inhibit the activity of COX-2, an enzyme that plays a crucial role in the inflammatory response. It also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, BHDC has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
N-[(E)-(2-hydroxy-3-methylphenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-11-5-4-6-12(16(11)20)9-18-19-17(21)15-10-22-13-7-2-3-8-14(13)23-15/h2-9,15,20H,10H2,1H3,(H,19,21)/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNQLMPUMQMXAA-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=NNC(=O)C2COC3=CC=CC=C3O2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)/C=N/NC(=O)C2COC3=CC=CC=C3O2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-3-[2-[(2,3-dimethylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B6035048.png)
![1-[(4-methylbenzyl)oxy]-3-(2,2,6,6-tetramethyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B6035051.png)
![{1-[(5-chloro-2-thienyl)sulfonyl]-3-piperidinyl}(4-methoxy-2-methylphenyl)methanone](/img/structure/B6035057.png)
![N-cyclopropyl-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6035060.png)

![ethyl 5-{4-[(4-methylbenzyl)oxy]benzylidene}-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6035080.png)

![5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[1-methyl-2-(3-pyridinyl)ethyl]-2-pyridinamine](/img/structure/B6035103.png)
![1-[(4-nitrophenyl)acetyl]pyrrolidine](/img/structure/B6035107.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-4'-methyl-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6035111.png)
![3-({3-(2-hydroxyethyl)-4-[(6-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)phenol](/img/structure/B6035112.png)

![2-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]isoxazolidine](/img/structure/B6035130.png)
